molecular formula C11H16N2O B15154976 N-[3-(propan-2-yl)phenyl]glycinamide

N-[3-(propan-2-yl)phenyl]glycinamide

Cat. No.: B15154976
M. Wt: 192.26 g/mol
InChI Key: OATOFJGQQJVXPC-UHFFFAOYSA-N
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Description

N-[3-(propan-2-yl)phenyl]glycinamide is a glycinamide derivative featuring a 3-isopropylphenyl substituent. Its molecular formula is C₁₁H₁₆N₂O, with a structure comprising a glycine backbone linked to an aromatic ring modified with a branched alkyl group (propan-2-yl). Its analogs, such as N-[4-(propan-2-yl)phenyl]glycinamide (a positional isomer), have been more extensively documented .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-amino-N-(3-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C11H16N2O/c1-8(2)9-4-3-5-10(6-9)13-11(14)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)

InChI Key

OATOFJGQQJVXPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN

Origin of Product

United States

Scientific Research Applications

N-[3-(propan-2-yl)phenyl]glycinamide has found applications in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and neurodegenerative diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[3-(propan-2-yl)phenyl]glycinamide exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory and oxidative stress pathways.

  • Pathways: It may modulate signaling pathways related to inflammation, such as the NF-κB pathway, and pathways involved in oxidative stress, such as the Nrf2 pathway.

Comparison with Similar Compounds

Structural Analogs

(a) N-[4-(propan-2-yl)phenyl]glycinamide
  • Key Difference : The isopropyl group is attached to the phenyl ring at the 4-position instead of the 3-position.
  • Impact : Positional isomerism can significantly alter physicochemical properties, such as solubility and intermolecular interactions. For example, the 4-isopropyl derivative may exhibit better crystallinity due to symmetrical substitution .
  • Synthesis : Both isomers likely share similar synthetic routes (e.g., coupling glycine derivatives with substituted anilines), but reaction conditions (e.g., temperature, catalysts) may vary to optimize yields.
(b) N-(3-chloro-2-methylphenyl)-N²-(2,4-dimethylphenyl)-N²-(phenylsulfonyl)glycinamide
  • Structure : Incorporates a sulfonyl group and multiple halogen/methyl substituents.
  • Functional Impact : The sulfonyl group enhances hydrogen-bonding capacity and stability, making it more suited for enzyme inhibition studies compared to the simpler glycinamide backbone of the target compound.
  • Mechanistic Relevance : This compound’s interactions with enzymes/receptors are driven by its sulfonyl and chloro groups, whereas the target compound relies on hydrophobic interactions from the isopropyl group .
(c) N²-[(4-fluorophenyl)sulfonyl]-N²-(4-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]glycinamide
  • Structure : Combines sulfonyl, methoxy, and isopropyl groups.
  • Comparison : The addition of electron-withdrawing (fluoro) and electron-donating (methoxy) groups diversifies its reactivity. Such modifications are absent in the target compound, limiting its utility in contexts requiring electronic modulation (e.g., redox-active materials) .

Functional Group Variations

(a) N-(2-Methylacryloyl)glycyl-N-(4-phenylbutyl)glycinamide
  • Structure : Contains an acryloyl group and a phenylbutyl chain.
  • This makes it more versatile in polymer chemistry .
(b) N-[3-(acetylamino)phenyl]-3-phenylpropanamide
  • Structure: Features an acetylated amino group and a phenylpropanamide chain.
  • Biological Relevance : The acetyl group may enhance metabolic stability compared to the target compound’s primary amide, suggesting better pharmacokinetic profiles in drug development .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Key Functional Groups Potential Applications Reference
N-[3-(propan-2-yl)phenyl]glycinamide C₁₁H₁₆N₂O Glycinamide, 3-isopropylphenyl Medicinal chemistry intermediates
N-[4-(propan-2-yl)phenyl]glycinamide C₁₁H₁₆N₂O Glycinamide, 4-isopropylphenyl Crystallography studies
N-(3-chloro-2-methylphenyl)-N²-(phenylsulfonyl)glycinamide C₂₂H₂₀ClN₂O₃S Sulfonyl, chloro, methyl Enzyme inhibition
N²-[(4-fluorophenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]glycinamide C₂₃H₂₄FN₂O₃S Sulfonyl, fluoro, isopropyl Redox-active materials

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